1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

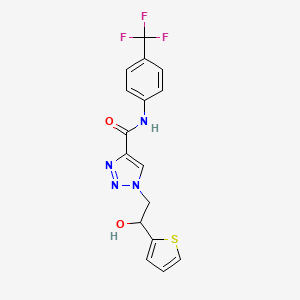

This compound features a 1,2,3-triazole core substituted at the 4-position with a carboxamide group linked to a 4-(trifluoromethyl)phenyl moiety. The 1-position is functionalized with a 2-hydroxy-2-(thiophen-2-yl)ethyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene and hydroxyethyl groups may influence solubility and binding interactions.

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O2S/c17-16(18,19)10-3-5-11(6-4-10)20-15(25)12-8-23(22-21-12)9-13(24)14-2-1-7-26-14/h1-8,13,24H,9H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJILZSRCWXTNAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide represents a novel class of triazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 370.39 g/mol. The structure features a triazole ring, which is known for its pharmacological versatility.

Anticancer Activity

Research has indicated that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives of triazoles have shown potent activity against various cancer cell lines:

- In vitro Studies : A study demonstrated that a related triazole compound exhibited an IC50 value of 0.43 µM against HCT116 colon cancer cells, significantly more potent than the control compound Melampomagnolide B (IC50 = 4.93 µM) . The treatment led to decreased migration and altered expression of epithelial and mesenchymal markers, suggesting its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis |

| Melampomagnolide B | HCT116 | 4.93 | Control |

| Triazole Derivative 2 | TMD-231 (MDA-MB-231) | 0.10–0.23 | NF-kB inhibition |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. A review highlighted that several triazole derivatives demonstrated substantial antibacterial effects against both drug-sensitive and drug-resistant strains . The mechanism often involves interference with fungal cell wall synthesis or inhibition of nucleic acid synthesis.

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been documented in various studies. Compounds with the triazole structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating their therapeutic promise in treating inflammatory diseases.

Study on Anticancer Mechanism

A detailed investigation into the mechanism of action for a related triazole compound revealed that it increased reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial membrane potential decline and subsequent apoptosis . This finding underscores the importance of ROS in mediating the anticancer effects of triazole derivatives.

In Vivo Studies

In vivo studies have also supported the efficacy of these compounds. For example, one study reported that a triazole derivative effectively inhibited tumor growth in mouse models without causing toxicity to normal cells . This selectivity is crucial for developing safer anticancer therapies.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including the compound , as anticancer agents. The incorporation of thiophene and triazole moieties has been associated with enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Evaluation

A series of triazole derivatives were synthesized and evaluated for their anticancer properties against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The compound demonstrated significant inhibitory effects compared to standard chemotherapeutics like cisplatin. The mechanism of action was attributed to the disruption of cellular processes involved in cancer proliferation and survival .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Research Findings

Studies have shown that derivatives of 1H-1,2,3-triazoles possess broad-spectrum antimicrobial properties. The compound was tested against various bacterial strains, including Mycobacterium tuberculosis. Results indicated moderate to high activity against these pathogens, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

In addition to its anticancer and antimicrobial applications, this compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease pathways.

Enzyme Inhibition Studies

Research has focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. The compound showed promising results with IC50 values indicating effective inhibition compared to existing drugs .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets.

Insights from Docking Studies

Using software like MOE (Molecular Operating Environment), researchers have modeled the interactions between the compound and target proteins such as dihydrofolate reductase (DHFR). These studies help elucidate the binding affinities and potential mechanisms through which the compound exerts its biological effects .

Synthesis and Structural Modifications

The synthesis of 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves various chemical reactions that can be optimized for better yield and activity.

Synthetic Pathways

Research has explored different synthetic routes to enhance the efficiency of producing this compound while maintaining or improving its biological activity. The structural modifications have been guided by structure-activity relationship (SAR) studies that identify key functional groups responsible for its efficacy .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole ring serves as the central pharmacophore, enabling the following transformations:

Cycloaddition and Functionalization

-

Click Chemistry : The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as noted in studies of analogous compounds. While the ring itself is stable under standard conditions, it can participate in further functionalization:

Electrophilic Substitution

-

The triazole’s electron-deficient nature allows selective electrophilic substitution at the C5 position under acidic conditions (e.g., HNO₃/H₂SO₄), yielding nitro derivatives .

Hydroxyethyl-Thiophene Substituent Reactivity

The 2-hydroxy-2-(thiophen-2-yl)ethyl group undergoes the following reactions:

Esterification and Etherification

-

The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters or with alkyl halides (e.g., methyl iodide) to produce ethers, often catalyzed by DMAP or NaH.

Oxidation

-

Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) converts the secondary alcohol to a ketone, altering the molecule’s electronic profile.

Thiophene Ring Modifications

-

Electrophilic substitution (e.g., bromination using Br₂/FeBr₃) occurs at the thiophene’s α-positions.

-

Suzuki-Miyaura coupling enables aryl group introduction at the thiophene’s β-position .

Trifluoromethylphenyl-Carboxamide Reactivity

The N-(4-(trifluoromethyl)phenyl)carboxamide group participates in:

Amide Bond Hydrolysis

-

Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, yielding 1H-1,2,3-triazole-4-carboxylic acid and 4-(trifluoromethyl)aniline .

Nucleophilic Aromatic Substitution

-

The electron-withdrawing trifluoromethyl group activates the phenyl ring for nucleophilic substitution (e.g., with amines or thiols) under microwave-assisted conditions .

Stability Under Reaction Conditions

The compound’s stability has been characterized under various conditions:

Mechanistic Insights from Computational Studies

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The nitrothiophene derivatives in required HATU-mediated coupling and chromatography, suggesting the target compound’s synthesis may similarly demand advanced purification techniques .

- Species-Specific Activity : highlights that β3-AR agonists often show reduced efficacy in humans compared to rodents, a critical consideration if the target compound is developed for metabolic diseases .

- Triazole Positioning : describes a 1,2,4-triazole carboxamide, whereas the target compound uses a 1,2,3-triazole; this positional isomerism could significantly alter pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Step 1 : Preparation of the alkyne precursor (e.g., 2-hydroxy-2-(thiophen-2-yl)ethyl propargyl ether) via nucleophilic substitution.

- Step 2 : Synthesis of the azide component (e.g., 4-(trifluoromethyl)phenyl isocyanate derivative).

- Step 3 : Cycloaddition under inert atmosphere with CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (1:1) at 60°C for 12–24 hours .

Q. How is the compound characterized for purity and structural integrity in academic settings?

- Analytical Techniques :

- HPLC : Purity assessment using a C18 column with acetonitrile/water gradient (80:20 to 95:5 over 15 min; UV detection at 254 nm) .

- NMR : ¹H and ¹³C NMR to confirm regioselectivity of the triazole ring and substitution patterns (e.g., thiophene integration at δ 6.8–7.2 ppm) .

- FT-IR : Key peaks include C=O stretch at ~1680 cm⁻¹ (carboxamide) and triazole C-N at 1450 cm⁻¹ .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

- Targets : Triazole carboxamides often inhibit kinases or GPCRs. Initial screening includes:

- Enzyme inhibition assays (e.g., EGFR kinase inhibition via ADP-Glo™ assay) .

- Cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa or MCF-7) .

- Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential; discrepancies between enzymatic and cellular assays may indicate off-target effects .

Advanced Research Questions

Q. How does the hydroxyethyl-thiophene moiety influence the compound’s pharmacokinetic properties and target binding?

- Pharmacokinetics :

- The thiophene ring enhances lipophilicity (logP ~2.8 predicted via ChemDraw), improving membrane permeability but reducing aqueous solubility (<0.1 mg/mL) .

- The hydroxyethyl group introduces hydrogen-bonding capacity, potentially increasing solubility in polar solvents like ethanol/water mixtures (e.g., 30% ethanol) .

- Binding Studies : Molecular docking (AutoDock Vina) shows the thiophene moiety engages in π-π stacking with hydrophobic kinase pockets (e.g., ATP-binding site of EGFR), while the hydroxyethyl group stabilizes interactions via water-mediated H-bonds .

Q. What strategies address contradictions in solubility and bioavailability data across studies?

- Contradiction Analysis : Discrepancies arise from assay conditions (e.g., DMSO concentration in cellular assays vs. aqueous buffers). Mitigation strategies:

- Solubility Enhancement : Use co-solvents (PEG-400) or formulate as nanoparticles (PLGA encapsulation) .

- Bioavailability Testing : Parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption .

Q. How can structural modifications of the trifluoromethylphenyl group improve metabolic stability?

- Modification Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.